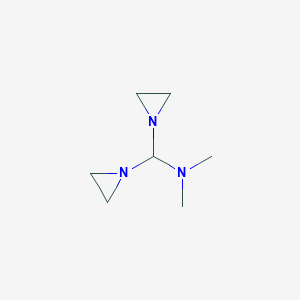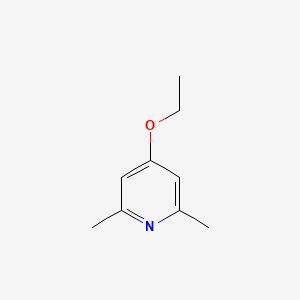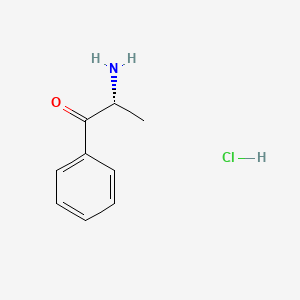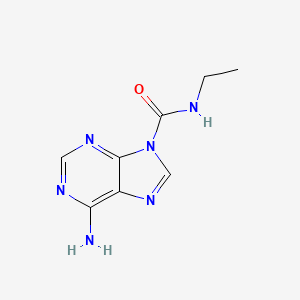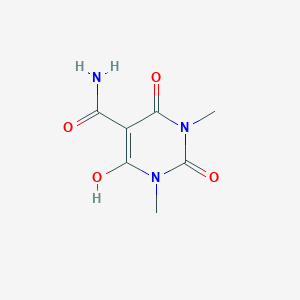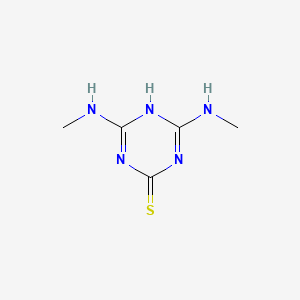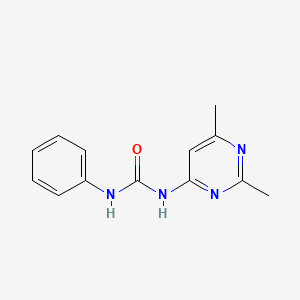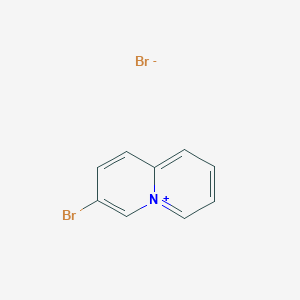
3-Bromoquinolizinium bromide
Übersicht
Beschreibung
3-Bromoquinolizinium bromide is a heterocyclic aromatic compound that belongs to the quinolizinium family. This compound is characterized by a bromine atom attached to the quinolizinium core, which is a nitrogen-containing bicyclic structure. The presence of the bromine atom significantly influences the chemical properties and reactivity of the compound, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolizinium bromide typically involves the bromination of quinolizinium salts. One common method is the reaction of quinolizinium salts with bromine in an aqueous medium. The reaction conditions often include the use of a solvent such as water or an organic solvent like dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromoquinolizinium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organotrifluoroborates in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Stille and Negishi reactions, are commonly used to functionalize the quinolizinium core.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses arylboronic acids and palladium catalysts in the presence of a base.
Stille Coupling: Involves the use of organotin reagents and palladium catalysts.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products Formed: The major products formed from these reactions include various substituted quinolizinium derivatives, which exhibit diverse chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
3-Bromoquinolizinium bromide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Bromoquinolizinium bromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA structure, disrupting the normal function of the DNA and leading to various biological effects. Additionally, it can interact with enzymes and other proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Quinolizinium Bromide: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromoquinolizinium Bromide: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior.
Naphthoquinolizinium Bromide: Contains an additional fused aromatic ring, which alters its chemical and physical properties.
Uniqueness: 3-Bromoquinolizinium bromide is unique due to the specific positioning of the bromine atom, which significantly influences its reactivity and makes it a versatile intermediate in various chemical reactions. Its ability to undergo diverse substitution and cross-coupling reactions sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
3-bromoquinolizin-5-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN.BrH/c10-8-4-5-9-3-1-2-6-11(9)7-8;/h1-7H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMSZOBMUXGFPW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+]2C=C(C=CC2=C1)Br.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463128 | |
| Record name | 3-Bromoquinolizinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77199-12-3 | |
| Record name | 3-Bromoquinolizinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






